An In-Depth Technical Guide to cis-1-Boc-4-methylpyrrolidin-3-ol: Properties, Synthesis, and Applications
An In-Depth Technical Guide to cis-1-Boc-4-methylpyrrolidin-3-ol: Properties, Synthesis, and Applications
This document provides a comprehensive technical overview of cis-1-Boc-4-methylpyrrolidin-3-ol, a chiral building block of significant interest in medicinal chemistry and drug development. We will delve into its core chemical properties, stereochemically-controlled synthesis, characteristic reactivity, and its applications as a versatile scaffold. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their synthetic programs.
Core Molecular Profile and Physicochemical Properties
tert-Butyl (3R,4R)-3-hydroxy-4-methylpyrrolidine-1-carboxylate, systematically referred to as cis-1-Boc-4-methylpyrrolidin-3-ol, is a functionally rich heterocyclic compound. Its structure is defined by a five-membered saturated nitrogen ring (pyrrolidine) bearing three key features:
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N-Boc Protection: The nitrogen atom is protected with a tert-butoxycarbonyl (Boc) group. This carbamate is a cornerstone of modern organic synthesis, rendering the amine nucleophilicity inert to many reagents while being readily removable under specific acidic conditions.[1]
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Cis-Stereochemistry: The hydroxyl (-OH) group at the C3 position and the methyl (-CH3) group at the C4 position are arranged in a cis configuration. This fixed spatial relationship is critical for designing molecules that fit into specific three-dimensional protein binding pockets.
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Chirality: The molecule possesses two stereocenters, (3R, 4R), making it a valuable chiral synthon for constructing enantiomerically pure final compounds.
The pyrrolidine ring is not planar and exists in a state of "pseudorotation," adopting various envelope and twisted conformations.[2] The substituents, particularly the bulky Boc group, influence this conformational preference, which in turn dictates the molecule's shape and biological activity.[3]
dot graph { layout=neato; node [shape=none, margin=0]; edge [style=invis];
// Define nodes for atoms N [label="N", pos="0,0.5!"]; C1 [label="C", pos="-0.87,-0.5!"]; C2 [label="C", pos="0.87,-0.5!"]; C3 [label="C", pos="1.2,0.8!"]; C4 [label="C", pos="-1.2,0.8!"];
// Boc group C_boc [label="C", pos="0,1.8!"]; O_boc1 [label="O", pos="-0.5,2.6!"]; O_boc2 [label="O", pos="0.5,2.6!"]; C_tert [label="C", pos="0.5,3.6!"]; CH3_t1 [label="CH₃", pos="0,4.5!"]; CH3_t2 [label="1.5,3.6!"]; CH3_t3 [label="-0.5,3.6!"];
// Substituents OH [label="OH", pos="2.2,1.0!"]; CH3 [label="CH₃", pos="-2.2,1.0!"]; H1 [label="H", pos="1.5,-1.0!"]; H2 [label="H", pos="-1.5,-1.0!"];
// Draw bonds edge [style=solid]; N -- C1; N -- C2; C1 -- C4; C2 -- C3; C3 -- C4;
// Boc group bonds N -- C_boc; C_boc -- O_boc1 [style=double]; C_boc -- O_boc2; O_boc2 -- C_tert; C_tert -- CH3_t1; C_tert -- CH3_t2; C_tert -- CH3_t3;
// Substituent bonds C3 -- OH; C4 -- CH3; C2 -- H1; C1 -- H2; } }
Caption: Chemical structure of cis-1-Boc-4-methylpyrrolidin-3-ol.
Summary of Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1107658-75-2 | [4] |
| Molecular Formula | C₁₀H₁₉NO₃ | [4] |
| Molecular Weight | 201.26 g/mol | [4] |
| IUPAC Name | tert-butyl (3R,4R)-3-hydroxy-4-methylpyrrolidine-1-carboxylate | [4] |
| Appearance | Liquid | [4] |
| Melting Point | 70 to 80 °C | [4] |
| Purity | ≥97% (typical) | [4] |
Synthesis and Purification Protocol
The synthesis of chiral 3,4-disubstituted pyrrolidines is a well-established field, often leveraging chiral pool starting materials or asymmetric synthesis methodologies like 1,3-dipolar cycloadditions.[5][6] A practical, representative synthesis for cis-1-Boc-4-methylpyrrolidin-3-ol can be conceptualized from commercially available precursors, ensuring stereochemical control.
Caption: Conceptual workflow for the synthesis of cis-1-Boc-4-methylpyrrolidin-3-ol.
Representative Experimental Protocol
This protocol is a representative example based on established chemical transformations for analogous structures.
Objective: To synthesize tert-butyl (3R,4R)-3-hydroxy-4-methylpyrrolidine-1-carboxylate.
Materials:
-
Appropriate chiral starting material (e.g., a protected amino alkene).
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dimethylcuprate (Me₂CuLi) or similar organocuprate
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Di-tert-butyl dicarbonate (Boc₂O)
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Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
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Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (MeOH)
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Reagents for workup and purification: Saturated aqueous NaHCO₃, brine, MgSO₄, silica gel.
Procedure:
-
Epoxidation:
-
Dissolve the chiral amino-alkene precursor in DCM in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.
-
Add m-CPBA portion-wise over 30 minutes, monitoring the reaction by TLC until the starting material is consumed.
-
Causality: The epoxidation sets one of the two key stereocenters, with the facial selectivity often directed by existing chirality in the precursor.
-
-
Regioselective Epoxide Opening:
-
Prepare a solution of lithium dimethylcuprate in THF at -78 °C.
-
Add the epoxide solution dropwise to the cuprate solution. The reaction is typically rapid.
-
Causality: The organocuprate preferentially attacks the less sterically hindered carbon of the epoxide, establishing the trans relationship between the incoming methyl group and the hydroxyl group, which is crucial for the final cis product after cyclization.
-
-
Boc Protection:
-
After quenching the cuprate reaction, extract the product and dissolve it in DCM.
-
Add a suitable base (e.g., TEA) followed by Boc₂O. Stir at room temperature until TLC analysis indicates complete protection of the amine.
-
Causality: Boc protection is essential to prevent the secondary amine from acting as a competing nucleophile in the subsequent cyclization step.
-
-
Intramolecular Cyclization:
-
The intermediate amino alcohol must be converted to a species with a good leaving group (e.g., by tosylation or mesylation of the primary alcohol, if the precursor design requires it) to facilitate intramolecular Sₙ2 displacement by the nitrogen.
-
Alternatively, if the precursor is designed appropriately, a base-mediated cyclization can be induced. This step closes the pyrrolidine ring.
-
-
Purification:
-
Concentrate the crude product under reduced pressure.
-
Purify the residue using silica gel column chromatography, typically with a gradient of ethyl acetate in hexanes, to yield the pure cis-1-Boc-4-methylpyrrolidin-3-ol.
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Chemical Reactivity and Derivatization
The utility of this molecule stems from its predictable reactivity at two primary sites: the Boc-protected amine and the secondary alcohol.
Caption: Key reactivity pathways for cis-1-Boc-4-methylpyrrolidin-3-ol.
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N-Boc Deprotection: This is the most common transformation. The Boc group is quantitatively removed under acidic conditions, such as with trifluoroacetic acid (TFA) in DCM or with HCl in dioxane/methanol. This unmasks the secondary amine, making it available for subsequent coupling reactions (e.g., amidation, reductive amination, alkylation). Recently, milder, base-promoted deprotection methods have also been developed for substrates with acid-sensitive functional groups.[1]
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Oxidation of the Secondary Alcohol: The C3-hydroxyl group can be oxidized to the corresponding ketone, 1-Boc-4-methylpyrrolidin-3-one, using a variety of standard reagents like pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or under Swern or Parikh-Doering conditions. This ketone is a valuable intermediate for introducing further diversity.
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Derivatization of the Hydroxyl Group: The hydroxyl group can readily undergo etherification (e.g., Williamson synthesis with an alkyl halide and a strong base like NaH) or esterification (with an acyl chloride or carboxylic acid under coupling conditions) to generate a library of analogues for structure-activity relationship (SAR) studies.
Spectroscopic Characterization
Confirming the structure and purity of cis-1-Boc-4-methylpyrrolidin-3-ol relies on standard spectroscopic techniques. While an experimental spectrum is ideal, the expected signals can be reliably predicted.
| Technique | Expected Observations |
| ¹H NMR | - Boc Group: A sharp singlet at ~1.4-1.5 ppm, integrating to 9H. - Methyl Group: A doublet at ~0.9-1.1 ppm, integrating to 3H. - Ring Protons (CH, CH₂): A series of complex multiplets between ~2.5-4.2 ppm. The protons on C3 and C4 will appear as multiplets coupled to each other and adjacent protons. - Hydroxyl Proton (OH): A broad singlet, whose chemical shift is concentration and solvent-dependent. |
| ¹³C NMR | - Boc Group: Two signals; a quaternary carbon at ~80 ppm (C(CH₃)₃) and a carbonyl carbon at ~155 ppm (C=O). - t-Butyl Methyls: A signal around 28 ppm. - Ring Carbons: Signals in the aliphatic region (~15-75 ppm). The C-OH carbon will be around 70-75 ppm, and the C-N carbons will be in the 45-60 ppm range. - Methyl Carbon: A signal around 10-15 ppm. |
| IR Spectroscopy | - O-H Stretch: A strong, broad absorption band around 3300-3500 cm⁻¹. - C-H Stretch: Aliphatic stretches just below 3000 cm⁻¹. - C=O Stretch (Boc): A strong, sharp absorption band around 1680-1700 cm⁻¹. |
| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z 202.14, and [M+Na]⁺ at m/z 224.12. |
Applications in Research and Drug Development
The pyrrolidine scaffold is considered a "privileged" structure in medicinal chemistry due to its frequent appearance in FDA-approved drugs and bioactive natural products.[2][7] Its three-dimensional, non-planar structure allows for an optimal presentation of substituents into biological space, often leading to improved binding affinity and better physicochemical properties compared to flat, aromatic systems.[3]
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Chiral Building Block: cis-1-Boc-4-methylpyrrolidin-3-ol serves as a versatile starting material for multi-step syntheses. After deprotection, the resulting secondary amine can be incorporated into larger molecules, while the hydroxyl group provides a handle for further functionalization or can act as a key hydrogen-bonding moiety.
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Glycosidase Inhibitors: Substituted pyrrolidines are known to be potent inhibitors of glycosidase enzymes, acting as mimics of the natural sugar substrates.[5]
-
Protease Inhibitors: The pyrrolidine ring is a common feature in the P1 or P2 positions of protease inhibitors, including those targeting HCV and HIV proteases.[8]
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CNS-Active Agents: The scaffold is prevalent in compounds targeting central nervous system receptors and transporters due to its ability to adopt conformations that mimic endogenous ligands.
Safety, Handling, and Storage
As a laboratory chemical, cis-1-Boc-4-methylpyrrolidin-3-ol requires careful handling in a controlled environment.
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Hazards: The compound is classified as harmful if swallowed (H302), may cause skin and serious eye irritation (H315, H319), and may cause respiratory irritation (H335). It may also cause an allergic skin reaction (H317).[4]
-
Handling:
-
Storage:
References
-
ResearchGate. A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. Available at: [Link]
-
CRC Industries. SDS US. Available at: [Link]
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Clinch, K., et al. (2007). A Practical Synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. Organic & Biomolecular Chemistry, 5(17), 2800-2. Available at: [Link]
-
MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]
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PubChem. (3S,4R)-1-Boc-4-methyl-pyrrolidine-3-carboxylic acid. Available at: [Link]
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Raimondi, M.V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. Available at: [Link]
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MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]
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PubChemLite. 4-methylpyrrolidin-3-ol (C5H11NO). Available at: [Link]
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Campos, K., et al. (2024). α-Arylation of N-Boc Pyrrolidine. Organic Syntheses, 101, 382–394. Available at: [Link]
-
ChemRxiv. Base-Promoted Deprotection of tert-Butyl.... Available at: [Link]
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